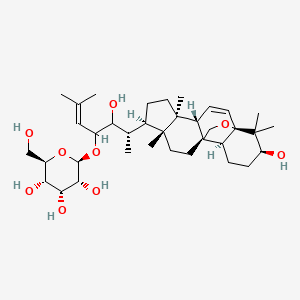
R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone is a chiral compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a toluenesulfonyl group attached to a gamma-butyrolactone ring, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone typically involves the reaction of gamma-butyrolactone with toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the toluenesulfonyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the toluenesulfonyl group to a toluene group.
Substitution: Nucleophilic substitution reactions can replace the toluenesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Toluene derivatives.
Substitution: Various substituted gamma-butyrolactones.
Scientific Research Applications
R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone involves its interaction with specific molecular targets, such as enzymes or receptors. The toluenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
S-(+)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone: The enantiomer of R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone.
Gamma-butyrolactone: Lacks the toluenesulfonyl group, resulting in different reactivity and applications.
Toluene derivatives: Compounds with similar toluenesulfonyl groups but different core structures.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a gamma-butyrolactone ring and a toluenesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H14O4S |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
(5R)-5-[(4-methylphenyl)sulfonylmethyl]oxolan-2-one |
InChI |
InChI=1S/C12H14O4S/c1-9-2-5-11(6-3-9)17(14,15)8-10-4-7-12(13)16-10/h2-3,5-6,10H,4,7-8H2,1H3/t10-/m1/s1 |
InChI Key |
JAXBLDLHPKEBBY-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[C@H]2CCC(=O)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)

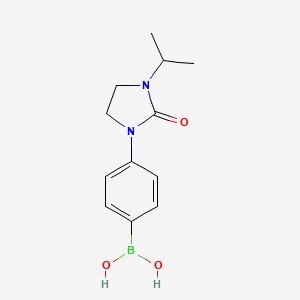
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)
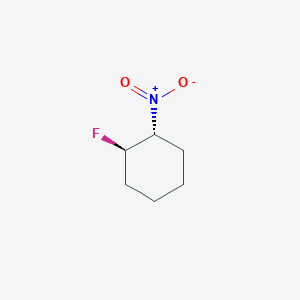
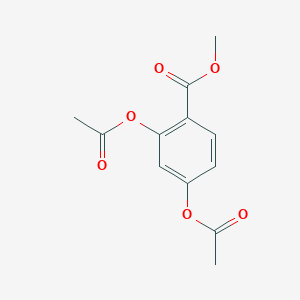
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)
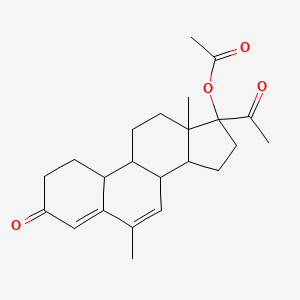

![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
![[Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate](/img/structure/B13402715.png)
